2,4-Xylidine-D6

Mass Spectrometry Internal Standard Isotope Dilution

2,4-Xylidine-D6 (CAS: 1071170-27-8), also known as 2,4-Dimethylaniline-d6, is a stable isotopically labeled analog of 2,4-xylidine, a primary aromatic amine widely used as an intermediate in the synthesis of pharmaceuticals, pesticides, and dyes. In this deuterated variant, six non-labile hydrogen atoms are replaced by deuterium, resulting in a molecular formula of C₈H₅D₆N and a molecular weight of 127.22 g/mol, a mass shift of +6 Da compared to the non-deuterated form (121.18 g/mol).

Molecular Formula C8H11N
Molecular Weight 127.22 g/mol
Cat. No. B15136332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Xylidine-D6
Molecular FormulaC8H11N
Molecular Weight127.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)C
InChIInChI=1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3/i1D3,2D3
InChIKeyCZZZABOKJQXEBO-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Xylidine-D6: Deuterated Aromatic Amine Internal Standard for High-Precision Quantification


2,4-Xylidine-D6 (CAS: 1071170-27-8), also known as 2,4-Dimethylaniline-d6, is a stable isotopically labeled analog of 2,4-xylidine, a primary aromatic amine widely used as an intermediate in the synthesis of pharmaceuticals, pesticides, and dyes [1]. In this deuterated variant, six non-labile hydrogen atoms are replaced by deuterium, resulting in a molecular formula of C₈H₅D₆N and a molecular weight of 127.22 g/mol, a mass shift of +6 Da compared to the non-deuterated form (121.18 g/mol) . This mass difference is the foundational characteristic enabling its primary application as a superior internal standard in quantitative mass spectrometry .

Why 2,4-Xylidine-D6 Cannot Be Replaced by Its Non-Deuterated or Differently Labeled Analogs


In quantitative LC-MS or GC-MS analysis, substituting a deuterated internal standard like 2,4-Xylidine-D6 with a non-deuterated analog (e.g., 2,4-xylidine) or a structural analog (e.g., 2,6-xylidine) is analytically invalid. Non-isotopic compounds exhibit different physicochemical properties, leading to differential extraction recovery, distinct chromatographic retention times, and unique ionization efficiencies in the mass spectrometer source [1]. Crucially, a non-deuterated analog would co-elute and produce an identical mass signal to the target analyte, making it impossible to distinguish the standard from the sample, thereby defeating the purpose of the internal standard method [2]. While other deuterated forms like 2,4-Dimethylaniline-d9 or -d11 exist, their distinct mass shifts can lead to suboptimal performance if they co-elute with other sample matrix components, or they may exhibit different isotopic purity and stability profiles that affect quantification accuracy .

Quantitative Evidence for Selecting 2,4-Xylidine-D6 Over Alternative Isotopologues


Precise +6 Da Mass Shift vs. Non-Deuterated 2,4-Xylidine for Quantification

The core differentiation of 2,4-Xylidine-D6 lies in its precise +6 Da mass shift relative to its non-deuterated counterpart, 2,4-xylidine (monoisotopic mass 121.089 Da) . This mass difference is sufficient to provide clear mass spectrometric resolution, allowing for the simultaneous detection and quantification of the target analyte and the internal standard without isotopic peak overlap . This +6 Da shift is considered a practical minimum to avoid interference from the natural abundance of 13C isotopes in the non-deuterated compound [1].

Mass Spectrometry Internal Standard Isotope Dilution

Isotopic Purity and Analytical Consistency Compared to Custom Deuterated Analogs

Commercial 2,4-Xylidine-D6 is typically supplied with a minimum chemical purity of 95% . While isotopic enrichment data is not always published, the primary advantage over custom-synthesized or less common deuterated analogs (e.g., -d9, -d11) is the assured batch-to-batch consistency in labeling pattern and isotopic purity from established commercial sources . In contrast, the purity and exact labeling pattern of custom-synthesized analogs can be variable and require extensive in-house quality control, introducing analytical uncertainty and potential for isotopic crosstalk in MS/MS experiments [1].

Isotopic Purity Quality Control Batch Consistency

Matrix Effect Compensation in Environmental and Biological Sample Analysis

A critical performance metric for any internal standard is its ability to co-elute with the analyte and compensate for matrix-induced ion suppression or enhancement. As a deuterated analog, 2,4-Xylidine-D6 possesses nearly identical chemical properties to 2,4-xylidine, ensuring it experiences the same matrix effects during sample preparation and ionization . This co-variation is essential for accurate quantification via isotope dilution mass spectrometry (IDMS) [1]. A structural analog, such as 2,6-xylidine, would likely exhibit a different retention time and ionize with a different efficiency in a complex matrix (e.g., plasma or urine), failing to correct for variability and leading to significant quantitative errors [2].

Matrix Effect LC-MS/MS Isotope Dilution

Regulatory Compliance in Trace Analysis for Restricted Aromatic Amines

2,4-Xylidine is included in analytical method packages for detecting restricted aromatic amines in consumer products like textiles, in compliance with various international regulations [1]. The use of its deuterated analog, 2,4-Xylidine-D6, as an internal standard is the industry-accepted best practice for meeting the stringent method validation criteria (e.g., accuracy, precision, reproducibility) mandated by these regulations [2]. While a different isomer like 2,6-Xylidine could potentially be used as a surrogate, it would not be a true internal standard and would require extensive method validation to prove it behaves identically, which is a significant barrier to method adoption [3].

Regulatory Compliance Aromatic Amines Textiles Method Validation

Primary Application Scenarios for 2,4-Xylidine-D6 Based on Established Evidence


Accurate Quantification of 2,4-Xylidine in Complex Environmental Matrices

For environmental analytical laboratories monitoring 2,4-xylidine in water, soil, or air samples, 2,4-Xylidine-D6 is the optimal internal standard. Its near-identical chemical behavior ensures it effectively corrects for sample preparation losses and matrix-induced ionization effects, a capability a non-isotopic analog cannot match [1]. The +6 Da mass difference allows for precise and interference-free quantitation by LC-MS/MS or GC-MS, meeting the rigorous data quality objectives of regulatory monitoring programs [2].

Metabolite Tracing and ADME Studies for 2,4-Xylidine-Containing Compounds

In pharmaceutical research, 2,4-xylidine is a known structural component or metabolite of certain drug candidates. In Absorption, Distribution, Metabolism, and Excretion (ADME) studies, 2,4-Xylidine-D6 serves as a definitive tracer. By using it as an internal standard in plasma or urine analysis, researchers can accurately determine the pharmacokinetic profile of the 2,4-xylidine moiety, distinguishing it from endogenous compounds. This is a critical application where a non-isotopic standard would fail due to its inability to be differentiated from the analyte of interest [3].

Quality Control in Industrial Synthesis of Pharmaceuticals and Agrochemicals

2,4-Xylidine is an intermediate in the synthesis of various products, including antiarrhythmic drugs and pesticides . During manufacturing process development and quality control, 2,4-Xylidine-D6 is essential for quantifying residual 2,4-xylidine levels in the final active pharmaceutical ingredient (API) or technical product. Its use ensures that purification steps are effective and that the final product meets stringent purity specifications. The batch-to-batch consistency of the commercial standard also supports long-term method reproducibility, a key requirement for cGMP compliance [4].

Stable Isotope Dilution Assays for Food and Consumer Product Safety

2,4-Xylidine may be present as an impurity or degradation product in dyes used for textiles, leather, or food packaging. Its detection is mandated by certain consumer safety regulations. Using 2,4-Xylidine-D6 as an internal standard is the gold-standard approach for developing sensitive and specific LC-MS/MS methods to enforce these regulations. The method's accuracy and precision, enabled by the deuterated standard, provide the robust analytical evidence required for product release testing and regulatory compliance [5].

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